molecular formula C22H29FO5 B571661 8-Fluoro-11beta,17,21-trihydroxy-16beta-methyl-8alpha,9beta-pregna-1,4-diene-3,20-dione CAS No. 185613-69-8

8-Fluoro-11beta,17,21-trihydroxy-16beta-methyl-8alpha,9beta-pregna-1,4-diene-3,20-dione

Cat. No. B571661
CAS RN: 185613-69-8
M. Wt: 392.467
InChI Key: UVPVITLWBGFEET-NPFJHFETSA-N
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Description

The compound “8-Fluoro-11beta,17,21-trihydroxy-16beta-methyl-8alpha,9beta-pregna-1,4-diene-3,20-dione” is a chemical with the molecular formula C22H29FO5 . It is also known by its stereochemistry ABSOLUTE .


Molecular Structure Analysis

The molecular structure of this compound includes 22 carbon atoms, 29 hydrogen atoms, 1 fluorine atom, and 5 oxygen atoms . The stereochemistry is ABSOLUTE .

Mechanism of Action

Target of Action

The primary target of 9-Desfluoro-8-fluoro Betamethasone, also known as UNII-71SLU9RKCB, is similar to that of Betamethasone . It primarily targets glucocorticoid receptors in the body . These receptors are found in almost every cell and are critical for processes such as metabolism, immune response, and inflammation control .

Mode of Action

The compound binds to the glucocorticoid receptors, forming a complex that then translocates into the cell nucleus . This complex binds to specific DNA sequences, called glucocorticoid response elements, influencing the transcription of various genes . This results in the synthesis of anti-inflammatory proteins and the suppression of pro-inflammatory proteins .

Biochemical Pathways

The binding of 9-Desfluoro-8-fluoro Betamethasone to glucocorticoid receptors affects several biochemical pathways. It inhibits the phospholipase A2 enzyme, leading to decreased formation of arachidonic acid derivatives . This action reduces the production of prostaglandins and leukotrienes, potent mediators of inflammation . Additionally, it promotes the expression of anti-inflammatory genes like interleukin-10 .

Pharmacokinetics

Betamethasone is metabolized in the liver and excreted in the urine . Its bioavailability is influenced by factors such as route of administration, dosage form, and individual patient characteristics .

Result of Action

The molecular and cellular effects of 9-Desfluoro-8-fluoro Betamethasone’s action include reduced inflammation, suppressed immune response, and decreased edema . By inhibiting the release of inflammatory mediators and reducing the activity of immune cells, it helps manage conditions like allergies, autoimmune diseases, and certain skin disorders .

Action Environment

Environmental factors such as pH, temperature, and the presence of other substances can influence the compound’s action, efficacy, and stability. For instance, the presence of other medications may impact its metabolism and excretion, affecting its overall efficacy . Patient-specific factors, including age, health status, and genetic factors, can also influence its action .

properties

IUPAC Name

(8S,9R,10R,11S,13S,14R,16S,17R)-8-fluoro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-6,7,9,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29FO5/c1-12-8-16-20(3,22(12,28)17(27)11-24)10-15(26)18-19(2)6-5-14(25)9-13(19)4-7-21(16,18)23/h5-6,9,12,15-16,18,24,26,28H,4,7-8,10-11H2,1-3H3/t12-,15-,16+,18-,19-,20-,21-,22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVPVITLWBGFEET-NPFJHFETSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2C(C1(C(=O)CO)O)(CC(C3C2(CCC4=CC(=O)C=CC34C)F)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C[C@@H]2[C@@]([C@]1(C(=O)CO)O)(C[C@@H]([C@@H]3[C@@]2(CCC4=CC(=O)C=C[C@]34C)F)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29FO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10171795
Record name 8-Fluoro-11beta,17,21-trihydroxy-16beta-methyl-8alpha,9beta-pregna-1,4-diene-3,20-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10171795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

392.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Fluoro-11beta,17,21-trihydroxy-16beta-methyl-8alpha,9beta-pregna-1,4-diene-3,20-dione

CAS RN

185613-69-8
Record name 8-Fluoro-11beta,17,21-trihydroxy-16beta-methyl-8alpha,9beta-pregna-1,4-diene-3,20-dione
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0185613698
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 8-Fluoro-11beta,17,21-trihydroxy-16beta-methyl-8alpha,9beta-pregna-1,4-diene-3,20-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10171795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 8-FLUORO-11.BETA.,17,21-TRIHYDROXY-16.BETA.-METHYL-8.ALPHA.,9.BETA.-PREGNA-1,4-DIENE-3,20-DIONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/71SLU9RKCB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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